![molecular formula C23H17FN2O2 B2949281 3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1234692-23-9](/img/structure/B2949281.png)
3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
This compound is a fluorinated pyrazole . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The specific compound you’re asking about has additional phenyl and methoxy groups, which can influence its properties and reactivity .
Scientific Research Applications
Antioxidant Properties
The synthesis of 4,4ʹ-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives from this aldehyde has led to compounds with excellent radical scavenging activity. These derivatives exhibit antioxidant properties, potentially mitigating oxidative stress and protecting cells from damage .
Anticancer Potential
Several drugs with pyrazole rings are approved for cancer treatment. In particular, some derivatives of this compound have shown cytotoxicity against colorectal carcinoma cells (RKO cell line). Compound 3i stands out, demonstrating potent scavenging activity and significant cytotoxic effects. Autophagy proteins are activated as a survival mechanism, while p53-mediated apoptosis is the predominant pathway of cell death .
Reductive Amination
The aldehyde can be used as a precursor for synthesizing other compounds. For instance, it serves as a starting material for the synthesis of 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline via direct reductive amination .
Drug Development
Pyrazoles and their derivatives play a crucial role in drug development. The pyrazole ring is present in various marketed drugs, including anti-inflammatory, analgesic, vasodilator, and antidepressant agents. Researchers continue to explore novel pyrazole-based compounds for therapeutic purposes .
Structural Modifications
Researchers have synthesized derivatives by modifying the aldehyde’s structure. These modifications can lead to compounds with altered pharmacological properties, potentially enhancing their efficacy or safety profiles .
Spectroscopic Studies
The aldehyde’s structure and its derivatives have been characterized using spectroscopic techniques such as IR and NMR. These studies provide valuable insights into their chemical properties and behavior .
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that the compound interacts with its targets in a manner similar to other aromatic compounds, which typically undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
For instance, it might affect the release of acetylcholine at the cholinergic synapsis, which permits the transmission of neural pulses .
Result of Action
Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that this compound could have similar effects.
properties
IUPAC Name |
3-[4-[(4-fluorophenyl)methoxy]phenyl]-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c24-20-10-6-17(7-11-20)16-28-22-12-8-18(9-13-22)23-19(15-27)14-26(25-23)21-4-2-1-3-5-21/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPQHNVTQGKINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(4-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde |
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